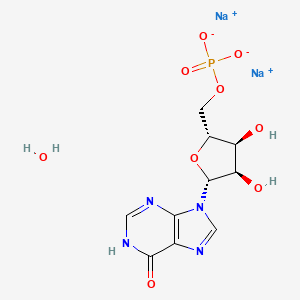

Inosine 5'-monophosphate disodium salt hydrate

Übersicht

Beschreibung

Inosine-5’-monophosphate (IMP) is a substrate of IMP dehydrogenase (IMPDH), a NAD + -dependent enzyme that generates xanthosine monophosphate . It is synthesized from adenosine monophosphate (AMP) in eukaryotes . It is a food additive and is essential for intestinal health and immunity .

It is used as a substrate to study the activity, specificity, and kinetics of inosine-5’-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme for the formation of GMP and the guanine nucleotide pool .

Molecular Structure Analysis

The empirical formula of Inosine 5’-monophosphate disodium salt hydrate is C10H11N4O8PNa2 · xH2O . The molecular weight on an anhydrous basis is 392.17 .Chemical Reactions Analysis

Inosine-5’-monophosphate (5’-IMP) may be used as a substrate to study the activity, specificity, and kinetics of inosine 5’-monophosphate dehydrogenase (IMPDH) EC 1.1.1.205, the rate-limiting enzyme for the formation of GMP and the guanine nucleotide pool .Physical And Chemical Properties Analysis

Inosine 5’-monophosphate disodium salt hydrate is a white to almost white powder or crystal . It has a solubility of 50 mg/mL in water, forming a clear, colorless solution .Wissenschaftliche Forschungsanwendungen

Food Science: Flavor Enhancer

5’-Inosinic acid disodium salt hydrate: is widely used in the food industry as a flavor enhancer. It imparts a savory taste known as umami, which is considered one of the five basic tastes. This compound is often combined with monosodium glutamate (MSG) to create a synergistic effect that intensifies the overall flavor of food products .

Biochemistry: Study of IMP Dehydrogenase

In biochemistry research, 5’-Inosinic acid disodium salt hydrate serves as a substrate to study the activity, specificity, and kinetics of inosine 5’-monophosphate dehydrogenase (IMPDH) . IMPDH is a rate-limiting enzyme in the purine nucleotide cycle, which is crucial for the synthesis of guanine nucleotides .

Pharmacology: Pharmaceutical Reference Standard

Pharmacologically, it is utilized as a pharmaceutical reference standard for the determination of the analyte in raw materials and food products by spectrophotometry and chromatography . This ensures the quality and consistency of pharmaceutical products and food additives.

Cell Biology: Cell Culture Medium Component

5’-Inosinic acid disodium salt hydrate: is also an important component in cell culture media. It provides necessary purine nucleotides for the growth and maintenance of cells in vitro. For instance, it’s used in McCoy’s 5A complete medium for the culture of Plasmodium vivax .

Nutrition: Dietary Nucleotide

As a dietary nucleotide, 5’-Inosinic acid disodium salt hydrate is added to infant formulas and other nutritional products. It supports the immune system and the development of the gastrointestinal tract in infants .

Analytical Chemistry: HPLC Standard Curve Generation

In analytical chemistry, this compound is used for standard curve generation in high-performance liquid chromatography (HPLC) to quantify IMP from various biological samples, such as prawn tail tissue .

Sensory Science: Taste-Detection Threshold Tests

In sensory science, 5’-Inosinic acid disodium salt hydrate is employed as a tastant compound in taste-detection threshold tests. It helps in understanding the sensitivity and preference patterns among different populations, such as in studies involving chicks .

Molecular Biology: Purine Synthesis Studies

In molecular biology, 5’-Inosinic acid disodium salt hydrate is significant for studying purine synthesis as it is the ribonucleotide of hypoxanthine and the first nucleotide formed during this process .

Wirkmechanismus

Target of Action

The primary target of 5’-Inosinic acid disodium salt hydrate, also known as Disodium 5’-inosinate monohydrate or Inosine 5’-monophosphate disodium salt hydrate, is the enzyme Inosine 5’-Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the purine nucleotide biosynthesis pathway, specifically in the formation of guanosine monophosphate (GMP) and the guanine nucleotide pool .

Mode of Action

5’-Inosinic acid disodium salt hydrate acts as a substrate for IMPDH . The interaction of the compound with IMPDH is a rate-limiting step in the generation of guanosine monophosphate . This interaction affects the synthesis of DNA, RNA, and glycoproteins .

Biochemical Pathways

The compound is involved in the purine nucleotide biosynthesis pathway . It is synthesized from adenosine monophosphate (AMP) in eukaryotes . The interaction of the compound with IMPDH leads to the formation of xanthosine monophosphate, a critical step in the generation of guanosine monophosphate .

Result of Action

The action of 5’-Inosinic acid disodium salt hydrate on IMPDH leads to the formation of guanosine monophosphate, which is essential for the synthesis of DNA, RNA, and glycoproteins . This can have significant molecular and cellular effects, influencing various biological processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Inosinic acid disodium salt hydrate. For instance, the compound is generally used as a taste and flavor enhancer in foods to provide umami taste . Therefore, factors such as pH, temperature, and the presence of other compounds can affect its stability and efficacy.

Safety and Hazards

Inosine 5’-monophosphate disodium salt hydrate may cause eye and skin irritation. Ingestion of large amounts may cause gastrointestinal irritation. Inhalation may cause respiratory tract irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Eigenschaften

IUPAC Name |

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P.2Na.H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCIGEIXDXQSGM-MSQVLRTGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inosine 5'-monophosphate disodium salt hydrate | |

CAS RN |

1192013-78-7, 4691-65-0, 352195-40-5 | |

| Record name | Disodium 5'-inosinate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192013787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inosine 5'-monophosphate disodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INOSINE 5'-MONOPHOSPHATE, DISODIUM SALT HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 5'-INOSINATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ6R6P2Y0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B1661878.png)

![3h-Imidazo[4,5-c]pyridin-4-amine,n-ethyl-](/img/structure/B1661884.png)

![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)